1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane
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Overview
Description
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane is a silicon-based compound with the molecular formula C12H32O3Si3. It is a member of the trisiloxane family, characterized by three silicon atoms connected by oxygen atoms, with various organic groups attached to the silicon atoms. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane can be synthesized through several methods. One common method involves the reaction of 1,3,5-trimethoxybenzene with chlorosilanes in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions include temperatures ranging from 50°C to 150°C and pressures from atmospheric to several atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride; temperatures from -78°C to room temperature.
Substitution: Alkyl halides, acyl chlorides; temperatures from 0°C to 150°C.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted trisiloxanes depending on the reagents used.
Scientific Research Applications
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the formulation of personal care products.
Mechanism of Action
The mechanism of action of 1,3,5-trimethoxy-1,1,3,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and flexibility, allowing it to interact with biological membranes and proteins. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s ability to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: A simpler aromatic compound with similar methoxy groups but lacking the silicon-oxygen backbone.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another trisiloxane compound with different organic groups attached to the silicon atoms.
Uniqueness
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane is unique due to its combination of methoxy groups and a silicon-oxygen backbone, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity.
Properties
CAS No. |
185447-52-3 |
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Molecular Formula |
C8H24O5Si3 |
Molecular Weight |
284.53 g/mol |
IUPAC Name |
methoxy-bis[[methoxy(dimethyl)silyl]oxy]-methylsilane |
InChI |
InChI=1S/C8H24O5Si3/c1-9-14(4,5)12-16(8,11-3)13-15(6,7)10-2/h1-8H3 |
InChI Key |
VXYWZPRULWOHIW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(OC)O[Si](C)(C)OC |
Origin of Product |
United States |
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